N-Methylpiperidin-3-amine
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Overview
Description
N-Methylpiperidin-3-amine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the third position of the piperidine ring
Mechanism of Action
- N-Methylpiperidin-3-amine (also known as 1-methylpiperidin-3-amine) is a synthetic compound with a piperidine ring structure . However, specific primary targets for this compound are not widely documented in the literature.
- Generally, piperidine derivatives exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . The exact targets for this compound may vary depending on its specific context of use.
- This compound is primarily a kappa-opioid receptor agonist . It also possesses local anesthetic effects.
- Compared to morphine, this compound may produce less smooth muscle spasm, constipation, and depression of the cough reflex .
- Interestingly, this compound has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-Methylpiperidin-3-amine are not fully understood due to limited research. As a derivative of piperidine, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure and the presence of the N-methyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylpiperidin-3-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield N-methylpiperidine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group at the third position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: N-methylpiperidin-3-one.
Reduction: N-methylpiperidine.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
N-Methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
N-Methylpiperidin-3-amine can be compared with other similar compounds, such as:
1-Methylpiperidin-3-amine: This compound has a similar structure but differs in the position of the methyl group.
N-Methylpiperidine: Lacks the amine group at the third position, resulting in different chemical properties and reactivity.
Piperidine: The parent compound without any substituents, serving as a basic structure for various derivatives.
Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the piperidine ring, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-methylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAXTAOSOVPBQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576653 |
Source
|
Record name | N-Methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150395-92-9 |
Source
|
Record name | N-Methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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